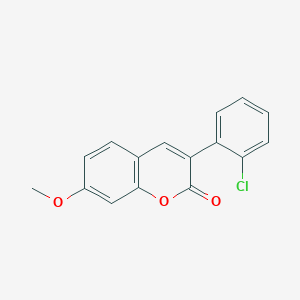

3-(2-Chlorophenyl)-7-methoxychromen-2-one

Description

Significance of the Chromen-2-one Nucleus as a Privileged Scaffold in Chemical and Biological Research

The chromen-2-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets, leading to a wide range of pharmacological effects. nih.govnih.gov The chemical attributes of the coumarin (B35378) core, including its planar, rigid bicyclic system, contribute to its capacity for diverse molecular interactions. researchgate.netresearchgate.net

The aromatic benzene (B151609) ring of the scaffold can participate in hydrophobic, π-π, and cation-π interactions with biological receptors, while the two oxygen atoms in the lactone ring are capable of forming hydrogen bonds. researchgate.net This structural versatility allows coumarin derivatives to exhibit a wide spectrum of biological activities. nih.govnih.govnih.gov

Key biological activities associated with the chromen-2-one scaffold include:

Anticancer researchgate.netmdpi.com

Antimicrobial nih.govresearchgate.net

Anti-inflammatory nih.govmdpi.com

Antioxidant nih.govresearchgate.net

Anticoagulant nih.govresearchgate.net

Neuroprotective nih.govnih.gov

The broad utility of this scaffold has made it an important structural component in the development of new therapeutic agents for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. nih.govacs.org

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibits the growth and proliferation of cancer cells. | researchgate.netmdpi.com |

| Antimicrobial | Active against various bacteria and fungi. | nih.govresearchgate.net |

| Antiviral | Shows activity against a range of viruses. | nih.govnih.gov |

| Anti-inflammatory | Reduces inflammation through various mechanisms. | nih.govmdpi.com |

| Antioxidant | Acts as a free radical scavenger and protects against oxidative stress. | nih.govresearchgate.net |

| Anticoagulant | Prevents the formation of blood clots. | nih.govresearchgate.net |

Overview of Derivatization Strategies for Enhanced Bioactivity and Diversified Applications

The therapeutic potential of the chromen-2-one scaffold can be significantly enhanced and diversified through chemical derivatization. nih.gov The coumarin ring has multiple sites available for substitution, allowing chemists to modify its structure to optimize biological activity and explore new applications. researchgate.net Structural modifications, particularly at the C-3, C-4, and C-7 positions, have been shown to amplify the pharmacological effects of synthetic coumarins. researchgate.net

Classic synthetic routes to coumarins, such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, provide the foundational structures for further modification. nih.govresearchgate.net Modern synthetic strategies often focus on improving the efficiency and environmental footprint of these reactions, for instance, by using novel catalysts. nih.govmdpi.com

Common derivatization strategies include:

Substitution at the C-3 and C-4 positions: The reactivity of the pyranone ring, especially at the C-3 and C-4 positions, is frequently exploited to introduce a wide variety of functional groups or build supplementary cyclic structures. nih.gov For example, introducing different substituents at the C-4 position can be achieved through the Pechmann condensation by reacting phenols with various β-ketoesters. nih.govmdpi.com

Hydroxyl group modification: The acylation or etherification of hydroxyl groups on the coumarin skeleton can dramatically alter the compound's biological profile. mdpi.com

Incorporation of heterocyclic moieties: Fusing or linking other heterocyclic rings to the coumarin nucleus is a common strategy to generate novel compounds with enhanced bioactivity. rsc.org

Metal complexation: The incorporation of metal ions into coumarin derivatives can increase the activity of the resulting complexes compared to the original coumarin ligands, leading to promising antitumor and antibacterial agents. nih.gov

These derivatization approaches allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, thereby enhancing its interaction with biological targets and leading to the development of new and more effective therapeutic agents. nih.govnih.gov

| Synthetic Method | Description | References |

|---|---|---|

| Pechmann Condensation | An acid-catalyzed reaction of a phenol (B47542) with a β-ketoester to form 4-substituted coumarins. | nih.govresearchgate.net |

| Knoevenagel Condensation | A reaction between an aldehyde or ketone and an active methylene (B1212753) compound, often used for synthesizing coumarin-3-carboxylic acids. | nih.govresearchgate.net |

| Perkin Reaction | Involves the condensation of an aromatic aldehyde and an acid anhydride. Was used in the first synthesis of coumarin. | nih.govnih.gov |

| Wittig Reaction | A reaction of an aldehyde or ketone with a phosphonium ylide, used to create the α,β-unsaturated ester portion of the coumarin ring. | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-11-7-6-10-8-13(16(18)20-15(10)9-11)12-4-2-3-5-14(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATZHDHMJOVXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chromen 2 One Derivatives, with Emphasis on 3 2 Chlorophenyl 7 Methoxychromen 2 One Scaffold Analogs

Conventional Synthetic Routes for Chromen-2-ones

A variety of classical condensation reactions have been established for the synthesis of the chromen-2-one ring system. asianpubs.orgnih.gov These methods, while foundational, often require harsh reaction conditions. asianpubs.org

Classic Condensation Reactions

Several named reactions are cornerstones of chromen-2-one synthesis, each offering a different approach to constructing the bicyclic core. asianpubs.orgnih.govscienceinfo.com

Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene (B1212753) group, such as an ethyl acetate (B1210297) derivative, in the presence of a base catalyst. asianpubs.orgscienceinfo.com This method is versatile for producing 3-substituted chromen-2-ones. samipubco.com For instance, the reaction of salicylaldehydes with various ethyl acetate derivatives can be catalyzed by ZrOCl₂·8H₂O. asianpubs.org

Pechmann Condensation: One of the most widely used methods, the Pechmann reaction, involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. scienceinfo.comsathyabama.ac.in This approach is particularly effective for preparing 4-substituted coumarins. derpharmachemica.com Various catalysts, including strong acids like trifluoroacetic acid or Lewis acids like AlCl₃, are commonly employed. scienceinfo.com

Perkin Reaction: The Perkin reaction was historically significant as the first synthesis of coumarin (B35378) itself. scienceinfo.comorganicreactions.org It involves heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride. scienceinfo.comorganicreactions.org The reaction is generally applicable to aromatic aldehydes and is useful for preparing cinnamic acid derivatives as well. sathyabama.ac.in

Claisen Condensation/Rearrangement: The Claisen condensation involves the reaction of two ester molecules to form a β-keto ester. masterorganicchemistry.com While not a direct method for coumarin synthesis, the resulting β-keto esters are key starting materials for the Pechmann reaction. The Claisen rearrangement, on the other hand, can be utilized to synthesize 3,4-disubstituted coumarins. nih.govresearchgate.net

Reformatsky Reaction: This reaction typically involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. wisdomlib.org It has been applied to the synthesis of 3- and 4-substituted coumarins. researchgate.netnih.gov For example, reacting formylcoumarins with Reformatsky reagents generated from α-bromoesters can yield the corresponding β-hydroxyesters. cdnsciencepub.com

Wittig Reaction: The Wittig reaction provides a route to coumarin derivatives through the reaction of aromatic aldehydes or ketones with a phosphorus ylide. nih.govscienceinfo.com

Table 1: Overview of Classic Condensation Reactions for Chromen-2-one Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Typical Substitution Pattern |

|---|---|---|---|

| Knoevenagel | o-Hydroxybenzaldehyde, Active Methylene Compound | Base (e.g., Piperidine), ZrOCl₂·8H₂O | 3-Substituted |

| Pechmann | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, TFA, AlCl₃) | 4-Substituted |

| Perkin | Salicylaldehyde, Acetic Anhydride | Base (e.g., Sodium Acetate), Heat | Unsubstituted or Substituted |

| Claisen | (For precursor synthesis) Ester + Ester | Strong Base | Precursors for Pechmann |

| Reformatsky | Aldehyde/Ketone, α-Halo Ester | Zinc Metal | 3,4-Disubstituted |

| Wittig | Aromatic Aldehyde/Ketone, Phosphorus Ylide | - | Various |

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is particularly useful for synthesizing chalcones, which can then be used as precursors for various heterocyclic compounds. In the context of chromen-2-one synthesis, 3-acetyl-4-hydroxycoumarin can be condensed with various aromatic aldehydes via the Claisen-Schmidt reaction to produce coumarin-chalcone hybrids. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. sathyabama.ac.in These reactions are highly efficient and atom-economical compared to traditional multi-step syntheses. nih.gov MCRs have been successfully employed for the synthesis of complex chromene derivatives. researchgate.net For example, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazone, and hydrazonoyl halides can be performed under ultrasonic irradiation to yield thiazolyl-coumarins. nih.gov Another approach involves the reaction of triphenylphosphine, diethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde to synthesize diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. tandfonline.com

Green Chemistry Principles and Sustainable Synthesis Strategies for Chromen-2-one Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. asianpubs.orgnih.gov These strategies aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating. samipubco.comjmest.org This technique has been widely applied to the synthesis of chromen-2-one derivatives. nih.govnih.gov For example, the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds can be efficiently carried out under microwave irradiation using a zinc oxide nanoparticle catalyst, proving more effective than thermal methods. samipubco.com Similarly, multi-component reactions to synthesize complex chromenes have been successfully performed under microwave assistance. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of 2H-chromen-2-one derivatives | Conventional | Reflux in DMF/AcOH | 4-7 h | - | nih.gov |

| Synthesis of 2H-chromen-2-one derivatives | Microwave | DMF/AcOH, 120 °C | 8-10 min | Good | nih.gov |

| Knoevenagel Condensation | Thermal Heating | ZnO nanoparticle catalyst | - | - | samipubco.com |

| Knoevenagel Condensation | Microwave Irradiation | ZnO nanoparticle catalyst | Shorter | Higher | samipubco.com |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. rasayanjournal.co.inaip.org This method, known as sonochemistry, can lead to higher yields and shorter reaction times. aip.org The synthesis of 3-aryl chromen-2-one composites has been achieved using ultrasound irradiation. samipubco.com Furthermore, the coupling of chromen-2-one derivatives with 1,2,3-triazoles via a 1,3-dipolar cycloaddition has been shown to be significantly accelerated with the assistance of ultrasound. aip.orgaip.org Ultrasound has also been employed in the multi-component synthesis of various thiazolyl- and thiadiazolyl-coumarins. nih.gov

Environmentally Friendly Solvent Systems (e.g., Water)

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most ideal. nih.govresearchgate.net In the synthesis of coumarin derivatives, water has proven to be an effective medium for Knoevenagel condensations. For instance, a one-pot synthesis of coumarin-3-carboxylic acids has been successfully carried out in water at room temperature. nih.gov In a model reaction between salicylaldehyde and Meldrum's acid, sodium azide (B81097) and potassium carbonate were identified as highly effective catalysts in water, yielding the product in 99% and 92% respectively. nih.gov Another study demonstrated the synthesis of coumarins from salicylaldehydes and active methylene compounds like diethylmalonate in water with the addition of piperidine (B6355638) and glacial acetic acid. nih.gov Expanding the scope of green solvents, researchers have also explored the use of unconventional media such as vegetable juices (e.g., lemon juice), liqueur limoncello, and even waste waters from olive processing, achieving excellent yields (91–99%) for Knoevenagel condensations under ultrasound irradiation. nih.gov

Catalyst-Based Green Approaches (e.g., ZrOCl2.8H2O, Nanoparticles, Ionic Liquids)

Catalyst-based green approaches aim to replace stoichiometric reagents with catalytic systems that are efficient, reusable, and environmentally friendly. nih.gov These methods often allow for milder reaction conditions and shorter reaction times. samipubco.com

Ionic Liquids (ILs): Ionic liquids have emerged as versatile catalysts and solvents in coumarin synthesis. tandfonline.com Brønsted acidic ionic liquids (BAILs), in particular, have been employed as dual solvent-catalysts for various organic transformations. tandfonline.comnih.gov For example, 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl•2AlCl3) serves as both a Lewis acid catalyst and a solvent in the Pechmann condensation, drastically reducing reaction times even at ambient temperatures and minimizing waste. organic-chemistry.org Other BAILs, such as those with sulfonic acid functionalized cations and hydrogen sulfate (B86663) anions, have been shown to be highly efficient, recyclable catalysts for producing coumarin derivatives in good to excellent yields under solvent-free conditions. nih.govresearchgate.net The reusability of these catalysts for multiple consecutive runs without significant loss of activity is a key advantage. researchgate.net

Zirconyl Chloride (ZrOCl2.8H2O): Zirconyl chloride octahydrate (ZrOCl2.8H2O) is an inexpensive, relatively non-toxic, and air-insensitive catalyst that has proven highly effective for synthesizing 3-substituted coumarins. psu.edusharif.edu It efficiently catalyzes the Knoevenagel condensation of various 2-hydroxybenzaldehydes with active methylene compounds under microwave-assisted, solvent-free conditions. asianpubs.orgsharif.edu This method offers high yields, clean reactions, and short reaction times (typically around 6 minutes) with a low catalyst loading of just 10 mol%. psu.edusharif.edu The versatility of this catalyst is demonstrated by its effectiveness across a range of substrates. sharif.edu Furthermore, ZrOCl2·8H2O has been used to catalyze the synthesis of 3-carboxycoumarins in water under ultrasound irradiation, highlighting its utility in various green protocols. researchgate.net

| Entry | Salicylaldehyde Substituent | Active Methylene Compound | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | H | Diethyl malonate | 86 | sharif.edu |

| 2 | 5-Br | Diethyl malonate | 92 | sharif.edu |

| 3 | 3-OCH3 | Diethyl malonate | 85 | sharif.edu |

| 4 | H | Ethyl cyanoacetate | 88 | sharif.edu |

| 5 | 5-Br | Ethyl cyanoacetate | 90 | sharif.edu |

| 6 | H | Ethyl benzoylacetate | 82 | sharif.edu |

Nanoparticles: Nanoparticles offer high surface area and unique catalytic properties, making them attractive for green synthesis. nih.gov Silver nanoparticles (AgNp) have been used as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes in an aqueous medium at room temperature. nanobioletters.com This protocol is noted for its operational simplicity and environmentally friendly nature. nanobioletters.com Similarly, magnetic copper nanoparticles (MNPs@Cu) have been employed as a highly efficient and reusable catalyst for the synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for easy recovery and reuse without significant loss of activity. nih.gov Other nanocatalysts, such as TiO2 doped with Ag, have also been used as photocatalysts for chromene synthesis under visible light. researchgate.net

Mechanochemistry-Mediated Synthesis

Mechanochemistry, which utilizes mechanical energy to induce chemical transformations, has been established as a powerful green chemistry tool, often eliminating the need for solvents. researchgate.net The Pechmann condensation for preparing coumarins has been successfully adapted to mechanochemical procedures, avoiding harsh acidic conditions and large amounts of waste. researchgate.net One such method involves using a high-speed ball mill at room temperature, which provides substituted 4-methylcoumarins in good yields (52-95%) with short reaction times under solvent-free conditions. researchgate.net A simpler "grindstone chemistry" approach, using a mortar and pestle, has also been shown to be effective. For instance, grinding salicylaldehydes and ethyl acetate derivatives with a catalytic amount of ZrOCl2.8H2O at room temperature drastically reduces reaction times compared to conventional solution-based methods while achieving comparable yields. asianpubs.org

Synthesis of 3-Substituted and 7-Substituted Chromen-2-one Derivatives

The functionalization of the coumarin nucleus at specific positions is crucial for tuning its chemical and biological properties. The introduction of aryl groups at the 3-position and methoxy (B1213986) groups at the 7-position are common modifications. nih.govresearchgate.net

Strategies for Introducing Aryl (e.g., 2-Chlorophenyl) Moieties at the 3-Position

The coumarin scaffold is synthetically versatile, allowing for the introduction of various substituents, including aryl groups, at the 3-position. nih.gov A primary strategy for creating a C-C bond at this position is the Knoevenagel condensation. asianpubs.org To synthesize a 3-aryl-chromen-2-one, a suitably substituted salicylaldehyde is condensed with an active methylene compound bearing the desired aryl moiety, such as an ethyl arylacetate.

For the specific synthesis of a 3-(2-chlorophenyl) derivative, the reaction would involve the condensation of a salicylaldehyde (e.g., 4-methoxy-2-hydroxybenzaldehyde) with an ester of 2-chlorophenylacetic acid (e.g., ethyl (2-chlorophenyl)acetate). This reaction is typically catalyzed by a base or, in line with green methodologies, a catalyst like ZrOCl2.8H2O under microwave or solvent-free conditions. psu.edusharif.edu

Methodologies for Installing Methoxy Groups at the 7-Position

The methoxy group is a common substituent in natural and synthetic coumarins. It is typically installed on a pre-formed coumarin ring that possesses a hydroxyl group at the desired position. The most direct method for converting a 7-hydroxycoumarin to a 7-methoxychromen-2-one is the Williamson ether synthesis.

This reaction involves deprotonating the hydroxyl group with a base, such as potassium hydroxide (B78521) (KOH), to form a more nucleophilic phenoxide. The phenoxide then reacts with a methylating agent, like dimethyl sulfate (Me2SO4), via an SN2 reaction to form the methoxy ether. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) at a slightly elevated temperature. chemicalbook.com

General Procedure for 7-O-methylation:

Dissolve 7-hydroxycoumarin in acetonitrile.

Add a base (e.g., solid KOH) and stir to form the potassium salt.

Add a methylating agent (e.g., dimethyl sulfate).

Heat the mixture (e.g., at 40°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). chemicalbook.com

Isolate the 7-methoxycoumarin (B196161) product after filtration and drying. chemicalbook.com

Chemo- and Regioselective Synthetic Considerations in Chromen-2-one Functionalization

When a coumarin scaffold contains multiple reactive sites or functional groups, chemo- and regioselectivity become critical considerations for targeted synthesis. nih.govkthmcollege.ac.in The electronic properties of the coumarin ring and its existing substituents dictate the reactivity of different positions. For example, the regioselectivity of C-H functionalization can be influenced by the electronic nature of substituents at the C-7 position. researchgate.net

In polysubstituted systems, such as those with hydroxyl groups at both the 5- and 7-positions, selective functionalization is a common challenge. A strategy to overcome this involves selective protection and deprotection. For instance, in the synthesis of 4-aryl-5,7-dihydroxycoumarins, the 5-hydroxy group can be selectively protected via nicotinoylation. core.ac.uk This allows the 7-hydroxy group to be modified independently, for example, through tosylation. Subsequent removal of the nicotinoyl protecting group under acidic conditions yields the 7-O-functionalized, 5-hydroxy coumarin derivative. core.ac.uk Such strategies are essential for the controlled, regioselective synthesis of complex coumarin analogs. Furthermore, specific reaction types like the Claisen rearrangement can be employed for regioselective annulation, leading to complex polycyclic coumarin heterocycles. mdpi.com

Advanced Analytical Characterization Techniques for Chromen 2 One Structures

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 3-(2-Chlorophenyl)-7-methoxychromen-2-one, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. For 3-(2-Chlorophenyl)-7-methoxychromen-2-one, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed to map out the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for each unique hydrogen atom in the molecule. The aromatic protons on both the coumarin (B35378) ring system and the 2-chlorophenyl substituent would appear in the downfield region (typically δ 6.5-8.0 ppm). The single proton at position 4 of the coumarin ring would likely appear as a distinct singlet. The three protons of the methoxy (B1213986) group (-OCH₃) would be observed as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm).

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon (C=O) of the lactone ring at a significantly downfield shift (around δ 160 ppm), carbons of the aromatic rings, and the characteristic signal for the methoxy group's carbon (around δ 56 ppm).

While these are the expected patterns, specific, experimentally determined NMR data for 3-(2-Chlorophenyl)-7-methoxychromen-2-one are not available in the public scientific literature based on current searches.

Table 1: Illustrative ¹H-NMR Data Table for 3-(2-Chlorophenyl)-7-methoxychromen-2-one No experimental data available from search results.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | - | - | Aromatic-H |

| Data Not Available | Singlet | 1H | H-4 |

Table 2: Illustrative ¹³C-NMR Data Table for 3-(2-Chlorophenyl)-7-methoxychromen-2-one No experimental data available from search results.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data Not Available | C=O |

| Data Not Available | Aromatic-C |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(2-Chlorophenyl)-7-methoxychromen-2-one, the IR spectrum would be expected to display several characteristic absorption bands. The most prominent peak would be for the C=O (carbonyl) stretching of the lactone ring, typically appearing in the range of 1700-1750 cm⁻¹. Other significant absorptions would include C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), C-O stretching from the ether and lactone groups (around 1000-1300 cm⁻¹), and C-Cl stretching from the chlorophenyl group (typically below 800 cm⁻¹).

Specific experimental IR absorption data for this compound are not publicly available in the searched literature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through fragmentation patterns. For 3-(2-Chlorophenyl)-7-methoxychromen-2-one (MW = 286.72), a high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms the elemental composition (C₁₆H₁₁ClO₃). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third of the M⁺ peak. Fragmentation patterns under techniques like Electron Ionization (EI) would likely involve the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation pathway for coumarins.

Detailed experimental mass spectrometry data, including specific fragmentation ions, for 3-(2-Chlorophenyl)-7-methoxychromen-2-one have not been identified in the available literature.

UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound. The extensive conjugated system of the coumarin core in 3-(2-Chlorophenyl)-7-methoxychromen-2-one would result in strong UV absorption. The absorption maxima (λmax) provide information about the electronic transitions within the molecule. The position and intensity of these maxima are influenced by the substituents on the coumarin ring.

However, specific λmax values from experimental UV-Visible spectra for this particular compound are not documented in the searched scientific databases.

Chromatographic Purity Assessment (e.g., TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For 3-(2-Chlorophenyl)-7-methoxychromen-2-one, a sample would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate). The purity is indicated by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Specific Rf values for 3-(2-Chlorophenyl)-7-methoxychromen-2-one under defined TLC conditions are not available in the reviewed literature.

Other Characterization Methods

Beyond the primary spectroscopic and chromatographic techniques, other methods can provide further confirmation of a compound's composition and properties.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The experimental percentages for 3-(2-Chlorophenyl)-7-methoxychromen-2-one would be compared to the theoretical values calculated from its molecular formula (C₁₆H₁₁ClO₃): C, 67.03%; H, 3.87%; Cl, 12.36%; O, 16.74%. A close match (typically within ±0.4%) provides strong evidence of purity and correct elemental composition.

Magnetic Susceptibility Measurements: These measurements determine how a material responds to an applied magnetic field. As an organic molecule with all electrons paired, 3-(2-Chlorophenyl)-7-methoxychromen-2-one is expected to be diamagnetic.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It can be used to confirm the presence of chlorine in the molecular structure.

Specific experimental data from these characterization methods for 3-(2-Chlorophenyl)-7-methoxychromen-2-one are not reported in the available scientific literature.

Computational and Chemoinformatic Investigations of Chromen 2 One Derivatives, Relevant to 3 2 Chlorophenyl 7 Methoxychromen 2 One

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For chromen-2-one derivatives, SAR analyses have been instrumental in identifying key structural features that govern their therapeutic potential.

The biological activity of chromen-2-one derivatives is highly dependent on the nature and position of substituents on the coumarin (B35378) scaffold. The presence of an aryl group at the C-3 position and a methoxy (B1213986) group at the C-7 position, as seen in 3-(2-Chlorophenyl)-7-methoxychromen-2-one, has been a subject of extensive investigation.

The aryl substituent at the C-3 position is a critical determinant of activity. nih.govtandfonline.com Studies have shown that the nature and substitution pattern of this aryl ring can significantly modulate the biological effects. For instance, the presence of a chloro substituent on the phenyl ring, as in the titular compound, can influence properties such as lipophilicity and electronic distribution, which in turn affect how the molecule interacts with biological targets. nih.gov Research on various 3-arylcoumarins has demonstrated that different substituents on the aryl ring can lead to a range of activities, including antibacterial, and cytotoxic effects. nih.govresearchgate.net For example, the position of substituents on the 3-aryl ring has been shown to be crucial for antibacterial activity against Staphylococcus aureus. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Chromen-2-one Derivatives

| Position | Substituent | General Effect on Biological Activity | Reference |

| C-3 | Aryl group | Often enhances various biological activities such as antibacterial and anticancer effects. The substitution pattern on the aryl ring is critical. | nih.govresearchgate.net |

| C-3 (Aryl) | Chloro group | Influences lipophilicity and electronic properties, potentially enhancing specific biological interactions. | nih.gov |

| C-7 | Methoxy group | Electron-donating group that can modulate the electronic properties of the coumarin ring, often associated with various biological activities including anticancer effects. | mdpi.com |

Both ligand-based and structure-based design strategies are powerful tools in the elucidation of SAR for chromen-2-one derivatives. mdpi.com These computational approaches help in rationalizing experimental findings and in the design of new compounds with improved activity.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the analysis of a set of molecules known to be active against a specific target. By identifying common structural features (pharmacophores) or developing quantitative structure-activity relationship (QSAR) models, researchers can predict the activity of new, untested compounds. For coumarin derivatives, ligand-based methods have been used to identify the key structural requirements for various biological activities. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. This allows for a more rational design of inhibitors that can fit optimally into the binding pocket. The development of coumarin-based inhibitors for enzymes like monoamine oxidase (MAO) has benefited from structure-based approaches, where docking simulations have provided insights into the interactions between the coumarin scaffold and the enzyme's active site. researchgate.net

The combination of both ligand-based and structure-based methods often leads to a more comprehensive understanding of SAR. mdpi.com For instance, a pharmacophore model generated from known active coumarins can be used to screen a virtual library of compounds, and the top hits can then be subjected to molecular docking to refine the selection and prioritize candidates for synthesis and biological evaluation.

Molecular Docking Simulations and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between small molecules like 3-(2-Chlorophenyl)-7-methoxychromen-2-one and their protein targets.

Molecular docking studies have been instrumental in identifying potential biological targets for chromen-2-one derivatives. biointerfaceresearch.com By docking these compounds into the active sites of various enzymes and receptors, researchers can hypothesize their mechanism of action. Coumarin derivatives have been docked against a wide array of targets, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases, which are relevant in the context of neurodegenerative diseases. nih.gov Other studies have explored their interactions with enzymes like cyclooxygenase (COX), suggesting a potential role in inflammation and cancer. abap.co.in

A primary goal of molecular docking is to predict the binding affinity of a ligand for a particular target, which is often expressed as a scoring function. nih.gov These scores provide a relative ranking of different compounds and can help in prioritizing them for further experimental testing. For instance, docking studies on 3-phenyl coumarin derivatives with human CYP2A13 have shown that certain substituents increase binding affinity. tandfonline.com

The predicted binding modes provide a detailed picture of how the ligand is oriented within the active site. This information is invaluable for understanding the molecular basis of activity and for designing new derivatives with improved interactions. For example, the orientation of the 3-aryl group within a binding pocket can be critical for activity, and modifications to this group can be guided by the docking results to enhance interactions with specific residues. tandfonline.com

Table 2: Examples of Protein Targets for Chromen-2-one Derivatives Investigated by Molecular Docking

| Protein Target | Therapeutic Area | Key Interactions Observed | Reference |

| Acetylcholinesterase (AChE) | Neurodegenerative diseases | π-π stacking, hydrogen bonds | nih.gov |

| Butyrylcholinesterase (BuChE) | Neurodegenerative diseases | Dual binding site interactions | nih.gov |

| Monoamine Oxidase (MAO) | Neurodegenerative diseases | Interactions with the enzyme's flavin cofactor and active site residues | researchgate.net |

| Cyclooxygenase (COX) | Inflammation, Cancer | Interactions within the enzyme's active site | abap.co.in |

| Carbonic Anhydrases (CAs) | Various systemic diseases | Interactions with the zinc ion in the active site | biointerfaceresearch.com |

| Estrogen Receptors (ER) | Cancer | Interactions within the ligand-binding domain | biointerfaceresearch.com |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure and properties of molecules like 3-(2-Chlorophenyl)-7-methoxychromen-2-one. dergipark.org.tr DFT allows for the calculation of various molecular properties that are difficult to measure experimentally.

DFT calculations can be used to determine the optimized molecular geometry, which provides insights into the three-dimensional shape of the molecule. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). proquest.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. nih.gov

These calculated properties can be correlated with the biological activity of the compounds. For example, the electronic properties derived from DFT have been used to rationalize the antioxidant activity of 3-aryl-4-hydroxycoumarin derivatives. opensciencepublications.comopensciencepublications.com Studies have shown that the presence of electron-donating groups can influence the bond dissociation enthalpy of hydroxyl groups, which is a key factor in antioxidant activity. opensciencepublications.com The MEP can help in identifying the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack, providing clues about its reactivity and potential interactions with biological targets. nih.gov

In Silico Pharmacokinetic and Drug-Likeliness Prediction (ADMET Computational Models)

The evaluation of a molecule's potential to become a successful drug is heavily reliant on its pharmacokinetic profile and drug-like properties. For chromen-2-one derivatives, a class of compounds known for a wide range of biological activities, in silico ADMET prediction plays a crucial role in their development as therapeutic agents.

Computational models are widely employed to predict the ADMET properties of coumarin derivatives. These predictions are often based on the physicochemical characteristics of the molecules, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are fundamental to Lipinski's rule of five for predicting oral bioavailability.

Studies on various 3-phenylcoumarin (B1362560) derivatives have shown that these compounds generally fall within the acceptable range for various pharmacological parameters. In silico analysis of novel 3-phenylcoumarin derivatives indicated that they adhered to the acceptable ranges for drug-likeness. Many coumarin derivatives have been shown to possess favorable pharmacokinetic profiles in computational studies, suggesting their potential as orally active drugs.

The absorption of these compounds is a critical factor, and predictions often focus on human intestinal absorption and Caco-2 cell permeability. For many coumarin derivatives, a high percentage of intestinal absorption is predicted, which is a positive indicator for oral drug delivery.

Distribution characteristics, such as the ability to cross the blood-brain barrier (BBB) and plasma protein binding, are also key considerations. While some coumarin derivatives are predicted to penetrate the central nervous system, others may exhibit high plasma protein binding, which can affect their free drug concentration and efficacy.

Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. In silico predictions can identify which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor of these enzymes. For instance, some polyprenylated acylphloroglucinols, which share a core structure with coumarins, are predicted to be inhibitors of CYP3A4.

Excretion pathways are the final component of the pharmacokinetic profile. While in silico models for excretion are less common, predictions can sometimes infer the likelihood of renal or hepatic clearance based on the compound's properties.

Below is a table summarizing the predicted pharmacokinetic properties for a selection of chromen-2-one derivatives, providing a representative overview of the class.

| Parameter | Predicted Value/Range for Representative Chromen-2-one Derivatives | Significance in Pharmacokinetics |

| Molecular Weight ( g/mol ) | 250 - 450 | Influences absorption and distribution; typically <500 for oral drugs. |

| logP (Lipophilicity) | 2.0 - 5.0 | Affects absorption, distribution, metabolism, and excretion. |

| Hydrogen Bond Donors | 0 - 2 | Impacts membrane permeability and binding to targets. |

| Hydrogen Bond Acceptors | 2 - 5 | Influences solubility and binding characteristics. |

| Human Intestinal Absorption (%) | > 80% | Indicates the potential for good oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Variable (Low to High) | Determines if the compound can act on central nervous system targets. |

| CYP450 2D6 Inhibition | Generally predicted to be non-inhibitors | Low potential for drug-drug interactions involving this enzyme. |

| CYP450 3A4 Inhibition | Variable (some predicted as inhibitors) | Potential for drug-drug interactions with co-administered drugs. |

The early identification of potential toxicity is a critical step in drug development. In silico toxicology models are used to predict a range of toxicity endpoints, from mutagenicity to organ-specific toxicities. For chromen-2-one derivatives, these computational assessments are vital for gauging their safety profiles.

A common concern with many small molecules is cardiotoxicity, often related to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Computational docking studies can predict the binding affinity of compounds to the hERG channel, providing an early warning for potential cardiac risks.

Hepatotoxicity, or drug-induced liver injury, is another major reason for drug withdrawal. In silico models can predict the likelihood of a compound causing liver damage based on its chemical structure and properties. For some coumarin derivatives, a low risk of hepatotoxicity is predicted, enhancing their appeal as drug candidates.

Genotoxicity, the potential for a compound to damage DNA, is a significant safety hurdle. Computational tools can screen for structural alerts that are associated with mutagenicity. Many coumarin derivatives are predicted to be non-mutagenic, which is a favorable outcome in safety assessments.

Other toxicity endpoints that can be predicted in silico include carcinogenicity, skin sensitization, and reproductive toxicity. These predictions, while not definitive, provide valuable guidance for subsequent experimental testing.

The table below presents a summary of in silico toxicity predictions for representative chromen-2-one derivatives.

| Toxicity Endpoint | Predicted Risk for Representative Chromen-2-one Derivatives | Implication for Drug Safety |

| hERG Inhibition | Generally Low to Moderate | Lower risk of drug-induced cardiac arrhythmias. |

| Hepatotoxicity | Generally Low | Reduced potential for causing liver damage. |

| Mutagenicity (Ames Test) | Generally Negative | Lower likelihood of causing genetic mutations. |

| Carcinogenicity | Generally Negative | Reduced risk of causing cancer. |

| Skin Sensitization | Variable (Low to Moderate) | Potential for allergic contact dermatitis upon topical application. |

| Acute Oral Toxicity (LD50) | Predicted to be in Category III or IV (Slightly to practically non-toxic) | Indicates a relatively safe profile upon single oral administration. |

Pharmacological Efficacy and Mechanistic Elucidation of Chromen 2 One Derivatives in Preclinical Research Models

Antimicrobial Activity Investigations

Therefore, the generation of a detailed article with data tables and specific research findings solely on 3-(2-Chlorophenyl)-7-methoxychromen-2-one cannot be fulfilled at this time. Further experimental research is required to elucidate the specific pharmacological profile of this compound.

Antibacterial Efficacy in In Vitro Assays (e.g., against Staphylococcus aureus, E. coli, P. aeruginosa)

No published data is available on the in vitro antibacterial efficacy of 3-(2-Chlorophenyl)-7-methoxychromen-2-one against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa.

Antifungal Efficacy in In Vitro Assays (e.g., against Candida albicans, Aspergillus species)

There is no available research detailing the in vitro antifungal activity of 3-(2-Chlorophenyl)-7-methoxychromen-2-one against Candida albicans or Aspergillus species.

Proposed Mechanisms of Antimicrobial Action (e.g., Ergosterol Biosynthesis Inhibition, tRNA Methyltransferase Inhibition)

As there are no studies on the antimicrobial activity of 3-(2-Chlorophenyl)-7-methoxychromen-2-one, no mechanisms of action have been proposed or investigated for this specific compound.

Anti-Mycobacterial Activity

Information regarding the anti-mycobacterial activity of 3-(2-Chlorophenyl)-7-methoxychromen-2-one is not present in the current scientific literature.

Anti-Inflammatory Modulatory Actions

No studies were found that investigated the anti-inflammatory properties of 3-(2-Chlorophenyl)-7-methoxychromen-2-one.

Inhibition of Pro-Inflammatory Mediators and Cytokines

There is no available data concerning the ability of 3-(2-Chlorophenyl)-7-methoxychromen-2-one to inhibit pro-inflammatory mediators or cytokines.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The effect of 3-(2-Chlorophenyl)-7-methoxychromen-2-one on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways has not been reported in the scientific literature.

Interaction with Cellular Signaling Pathways (e.g., p38 MAP Kinase, NF-κβ, PI3K, Janus Kinase 2, Toll-like Receptor 4)

Detailed studies elucidating the specific interactions of 3-(2-Chlorophenyl)-7-methoxychromen-2-one with cellular signaling pathways such as p38 MAP Kinase, NF-κβ, PI3K, Janus Kinase 2, or Toll-like Receptor 4 are not extensively documented in the available scientific literature. While the broader class of coumarin (B35378) and chromen-2-one derivatives has been investigated for modulation of these pathways in the context of inflammation and cancer, specific data for the 3-(2-chlorophenyl) substituted variant is not available. Research on other coumarin derivatives has shown that they can influence these pathways; for instance, certain derivatives have been found to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses. Similarly, the PI3K and p38 MAPK pathways have been identified as targets for other small molecules in the context of stress-induced cellular responses. However, direct evidence linking 3-(2-Chlorophenyl)-7-methoxychromen-2-one to these specific mechanisms is currently absent from peer-reviewed sources.

Anticancer Research Applications

While numerous coumarin-based compounds have been synthesized and evaluated for their potential as anticancer agents, specific preclinical research data for 3-(2-Chlorophenyl)-7-methoxychromen-2-one is limited. The anticancer potential of the coumarin scaffold is generally attributed to its ability to interfere with various stages of cancer progression.

There is a significant gap in the literature regarding the specific antiproliferative effects of 3-(2-Chlorophenyl)-7-methoxychromen-2-one across various cancer cell lines. Studies on structurally related compounds demonstrate that modifications to the coumarin core can lead to potent cytotoxic activity against cell lines such as those for breast, colon, and liver cancer. For example, research has shown that the presence and position of halogen atoms, like chlorine, on the phenyl ring of coumarin derivatives can enhance antitumor effects. However, without direct experimental data, including IC₅₀ values from in vitro assays, the antiproliferative profile of 3-(2-Chlorophenyl)-7-methoxychromen-2-one remains uncharacterized.

The precise mechanisms by which 3-(2-Chlorophenyl)-7-methoxychromen-2-one may induce apoptosis have not been specifically investigated. The intrinsic pathway of apoptosis, regulated by the Bcl-2 family of proteins (including the anti-apoptotic Bcl-2 and pro-apoptotic Bax), is a common target for anticancer compounds. Activation of this pathway typically leads to the activation of executioner caspases, such as caspase-3, which carry out programmed cell death. While other coumarin derivatives have been shown to induce apoptosis through these mechanisms, specific evidence of caspase activation or modulation of the Bcl-2/Bax ratio by 3-(2-Chlorophenyl)-7-methoxychromen-2-one is not available.

The effect of 3-(2-Chlorophenyl)-7-methoxychromen-2-one on cell cycle progression in cancer cells is not documented in the available literature. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, thereby preventing cancer cell proliferation. For instance, certain 4-arylchromene derivatives, which are structurally similar, have been shown to cause substantial G2/M cell-cycle arrest. Without specific flow cytometry analysis or studies on cyclin-dependent kinases for 3-(2-Chlorophenyl)-7-methoxychromen-2-one, its impact on cell cycle regulation remains unknown.

There are no specific studies available that have evaluated the anti-angiogenic properties of 3-(2-Chlorophenyl)-7-methoxychromen-2-one using in vivo models like the zebrafish embryo. The zebrafish model is a widely used tool for screening compounds for their ability to inhibit the formation of new blood vessels, a critical process for tumor growth. Other coumarin derivatives, such as Herniarin (7-methoxycoumarin), have demonstrated anti-angiogenic effects in this model. Research on a related 2-amino-4-aryl-7-methoxy-4H-chromene derivative showed a high potential to inhibit blood vessel formation in vivo. However, the anti-angiogenic potential of 3-(2-Chlorophenyl)-7-methoxychromen-2-one has yet to be determined.

Specific research into the effects of 3-(2-Chlorophenyl)-7-methoxychromen-2-one on microtubule dynamics and the activity of the transcription factor MYB is not present in the available scientific literature. Microtubules are a key target for a class of anticancer drugs that work by disrupting their dynamic instability. A recent study on a series of 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds, which share the 7-methoxy-chromene core, identified potent MYB inhibition and significant microtubule disruption leading to G2/M cell-cycle arrest. This suggests that the chromene scaffold has the potential to interact with these targets, but direct experimental evidence for the 3-(2-Chlorophenyl)-7-methoxychromen-2-one derivative is lacking.

Potential for Overcoming Multidrug Resistance

Research into the capacity of 3-(2-Chlorophenyl)-7-methoxychromen-2-one to overcome multidrug resistance (MDR) in preclinical cancer models has not been specifically reported.

The phenomenon of MDR is a significant barrier in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein. The coumarin scaffold is being explored for its potential to modulate MDR. Generally, certain derivatives are investigated for their ability to inhibit these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. While this is an active area of research for the coumarin class of compounds, specific studies detailing the effects of 3-(2-Chlorophenyl)-7-methoxychromen-2-one on MDR mechanisms are not documented in published preclinical studies.

Medicinal Chemistry Approaches and Lead Optimization for Chromen 2 One Derivatives

Design Principles for Novel Chromen-2-one Scaffolds as Potential Therapeutic Agents

The design of new therapeutic agents based on the chromen-2-one scaffold is guided by established structure-activity relationships (SAR). The biological activity of coumarin (B35378) derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. nih.gov Research has consistently shown that substitutions at positions 3, 4, and 7 are particularly crucial for modulating pharmacological effects. nih.gov

Key design principles include:

Privileged Scaffold Utilization : The chromene unit, a benzene (B151609) ring fused to a pyran nucleus, is a common feature in numerous natural and synthetic compounds with therapeutic value, attributed in part to its low toxicity and pharmacological versatility. mdpi.com

Substitution Strategy : The type and location of substituents are critical. For instance, the introduction of an aromatic group at position 3 of the coumarin nucleus has been shown to confer anti-inflammatory activity. nih.govmdpi.com The presence of hydroxyl groups, particularly at positions 5 and 7, has been linked to potent xanthine (B1682287) oxidase inhibition and antioxidant properties. unica.it

Molecular Hybridization : A modern design principle involves creating hybrid molecules that combine the chromen-2-one scaffold with other known pharmacophores. rsc.org This strategy aims to develop conjugates with enhanced affinity, improved specificity, and potentially synergistic or multi-target activity. rsc.orgnih.gov Examples include hybrids of coumarin with chalcones, pyrazoline, or established drugs like 5-fluorouracil (B62378). mdpi.comnih.gov

Target-Specific Design : Design efforts are often guided by a specific biological target. For example, in designing inhibitors for monoamine oxidase B (MAO-B), a large number of 7-substituted-2H-chromen-2-one derivatives have been modeled to understand the steric, electrostatic, and lipophilic requirements of the enzyme's binding site. nih.gov

The compound 3-(2-Chlorophenyl)-7-methoxychromen-2-one exemplifies these principles, featuring a substituted phenyl ring at the C-3 position and a methoxy (B1213986) group at the C-7 position, both of which are common sites for modification to tune biological activity.

Strategies for Structural Modification and Derivatization to Enhance Potency and Selectivity

Lead optimization of chromen-2-one derivatives involves systematic structural modifications to improve efficacy, selectivity, and pharmacokinetic properties. frontiersin.org Chemical manipulation of the coumarin core is the most direct approach to generating diverse libraries of compounds for biological screening. mdpi.com

Common derivatization strategies include:

Modification at C-3 and C-4 Positions : The C-3 and C-4 positions of the coumarin ring are frequently targeted for modification. Introducing various substituents, such as acetyl, thiazole, or substituted phenyl groups, can significantly alter the compound's biological profile. unica.itnih.gov For example, a study on 4-substituted-7-metahalobenzyloxy-2H-chromen-2-one derivatives for MAO-B inhibition found that steric effects at position 4 played a dominant role in determining potency. nih.gov

Functionalization at the C-7 Position : The C-7 position is often substituted with hydroxyl, alkoxy (like the methoxy group in 3-(2-Chlorophenyl)-7-methoxychromen-2-one), or more complex side chains to modulate activity and solubility. nih.gov

Synthesis of Hybrids : As a key strategy, the coumarin moiety can be linked to other bioactive heterocycles. For instance, coumarin-triazole hybrids have been synthesized and show promise as anticancer agents, with their activity attributed to enhanced binding ability and solubility. rsc.org Similarly, linking coumarin to 5-fluorouracil via a "click chemistry" approach has produced conjugates with synergistic anticancer effects against pancreatic cancer cells. nih.govnih.gov

The following table summarizes examples of structural modifications on the chromen-2-one scaffold and their reported biological outcomes, illustrating the impact of these strategies.

| Base Scaffold | Position of Modification | Substituted Group | Resulting Biological Activity |

| 5,7-dihydroxycoumarin | C-3 | 3'-Bromophenyl | Potent xanthine oxidase inhibitor (IC₅₀ = 91 nM) unica.it |

| 7-hydroxycoumarin | C-3 | 1H-benzo[d]imidazol-2-yl (with Cl at C-6) | Anti-inflammatory agent mdpi.com |

| 7-metahalobenzyloxy-2H-chromen-2-one | C-4 | Hydroxyethyl, Chloroethyl | High MAO-B inhibitory potency nih.gov |

| 2H-chromen-2-one | C-7 | Alkoxy chains of varying lengths | Anticancer activity against MCF-7 cells mdpi.com |

| 2H-chromen-2-one | C-7 | Linker to 5-Fluorouracil | Synergistic anticancer activity nih.govnih.gov |

Rational Drug Design Methodologies in Chromen-2-one Development

The development of novel chromen-2-one derivatives is increasingly supported by rational, computer-aided drug design (CADD) methodologies. These in silico techniques accelerate the discovery process by predicting the biological activity of novel compounds and elucidating their mechanisms of action at a molecular level. mdpi.com

Key methodologies applied in this field include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For chromen-2-one derivatives, 3D-QSAR models have been successfully used to guide the design of new, potent, and selective MAO-B inhibitors by highlighting the dominant role of steric effects at specific positions. nih.gov

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. unica.itmdpi.com Docking simulations for 3-arylcoumarin derivatives have helped to understand their binding modes within the active site of enzymes like xanthine oxidase, providing insights that guide further structural modifications. unica.it

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can be generated from a series of active ligands or from the ligand-binding site of a target protein and are used to screen large compound libraries for new potential hits. bohrium.com

Virtual Screening : Virtual screening uses computational methods to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. mdpi.com This approach allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and biological testing, saving time and resources.

These computational tools provide a transparent rationale for understanding the molecular determinants of biological activity, enabling the design of novel chromen-2-one derivatives with improved potency and selectivity. nih.gov

Investigation of Synergistic Effects in Combination Therapies

A significant strategy in modern pharmacology, particularly in cancer treatment, is the use of combination therapies to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. mdpi.com Coumarin derivatives have been investigated for their potential to act synergistically with conventional chemotherapeutic agents, often enhancing their efficacy or overcoming drug resistance. nih.govmdpi.com

Research into the synergistic potential of chromen-2-ones has revealed several promising avenues:

Sensitization to Chemotherapy : Coumarin compounds can sensitize tumor cells to the effects of chemotherapy and radiotherapy. nih.gov For example, the simple coumarin esculetin, when used in combination with taxol, was found to activate apoptotic signaling pathways, suggesting a new chemotherapeutic strategy. mdpi.com

Hybrid Molecules : The concept of molecular hybridization is a direct approach to achieving synergistic effects. By combining a coumarin scaffold with another anticancer pharmacophore into a single molecule, researchers aim to engage multiple targets or pathways simultaneously. nih.gov Novel hybrids of 5-fluorouracil (5-FU) and coumarin derivatives have demonstrated superior in vitro cytotoxicity against human pancreatic cancer cells compared to free 5-FU, indicating a successful synergistic combination. nih.govnih.gov

Combination with Other Natural Products : Puerarin, a natural isoflavonoid, has shown a synergistic treatment effect on hepatocellular carcinoma when combined with 5-FU, leading to a marked increase in the inhibition of tumor growth and apoptosis. scienceopen.com This highlights the potential of combining different classes of natural and synthetic compounds.

Overcoming Drug Resistance : Natural derivatives, including coumarins, may antagonize the development of drug resistance when administered alongside conventional cancer drugs. mdpi.com

While specific studies on the synergistic effects of 3-(2-Chlorophenyl)-7-methoxychromen-2-one in combination therapies are not extensively documented, the broader class of coumarins demonstrates significant potential for this therapeutic approach. The ability of these compounds to modulate various cellular pathways makes them attractive candidates for combination strategies aimed at improving treatment outcomes in complex diseases like cancer. nih.gov

Based on a thorough review of available scientific literature, there is no specific research published on the compound “3-(2-Chlorophenyl)-7-methoxychromen-2-one” corresponding to the topics outlined in the user's request. The required information for the sections on its application as a fluorescent probe, in optical materials, or as a ligand in transition metal complexes is not present in the public domain for this specific chemical structure.

Research is available for structurally related compounds, such as other coumarin derivatives with different substitution patterns (e.g., hydroxy instead of methoxy groups, or different positional isomers of the chlorophenyl group). However, the user's strict instruction to focus solely on "3-(2-Chlorophenyl)-7-methoxychromen-2-one" prevents the inclusion of data from these related but distinct molecules. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound.

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-Chlorophenyl)-7-methoxychromen-2-one with high purity?

Methodological Answer:

The Pechmann condensation is a widely used method for synthesizing coumarin derivatives. For 3-(2-Chlorophenyl)-7-methoxychromen-2-one, start with 3-methoxyphenol and a β-keto ester derivative (e.g., ethyl acetoacetate) under acidic conditions (e.g., sulfuric acid or Lewis acids). Post-reaction, purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in chloroform-methanol (CHCl3/MeOH) to achieve >95% purity . Monitor reaction progress via TLC and optimize reaction time/temperature to minimize side products like diastereomers or uncyclized intermediates .

Basic: How can researchers confirm the structural integrity of 3-(2-Chlorophenyl)-7-methoxychromen-2-one post-synthesis?

Methodological Answer:

Use a combination of spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., methoxy at C7, chlorophenyl at C3) by comparing chemical shifts to analogous coumarins. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in <sup>1</sup>H NMR .

- IR Spectroscopy : Verify lactone carbonyl stretching (C=O) at ~1700–1750 cm<sup>-1</sup> and aromatic C-Cl vibrations at ~550–750 cm<sup>-1</sup> .

- X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement) to confirm bond lengths/angles and detect potential tautomerism .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for chlorophenyl-substituted coumarins in anticancer research?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with halogen substitutions (e.g., F, Br) or positional isomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to assess electronic/steric effects .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to identify substituent-dependent trends .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin. Validate with QSAR models to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: How should researchers address contradictory bioactivity findings in structurally similar coumarin derivatives?

Methodological Answer:

- Controlled Comparative Studies : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism, conformation) via X-ray diffraction. For example, SHELXD can detect twinning or pseudosymmetry in crystals .

Advanced: What crystallographic approaches are optimal for resolving the three-dimensional structure of this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K. Collect data to at least 0.8 Å resolution to resolve Cl and O positions .

- Structure Solution : Employ SHELXT for initial phase determination via dual-space methods. Refine with SHELXL, applying restraints for disordered moieties (e.g., methoxy groups) .

- Validation : Check for twinning (using Rint and Hooft parameters) and validate hydrogen bonding networks with PLATON .

Basic: What solvent systems are preferred for chromatographic purification of methoxy-substituted coumarins?

Methodological Answer:

- Normal-Phase Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) for moderate-polarity coumarins .

- Reverse-Phase HPLC : For challenging separations (e.g., diastereomers), employ C18 columns with acetonitrile/water (0.1% TFA) gradients .

- Recrystallization : Optimize solvent pairs like dichloromethane-hexane or CHCl3/MeOH (9:1) to enhance crystal yield .

Advanced: How to design experiments evaluating the impact of halogen substitution on coumarin’s pharmacological profile?

Methodological Answer:

- Synthetic Design : Prepare derivatives with halogens (F, Cl, Br) at the phenyl ring’s ortho, meta, and para positions. Use Suzuki-Miyaura coupling for regioselective substitution .

- Electrophilicity Assessment : Measure redox potentials via cyclic voltammetry to correlate halogen electronegativity with antioxidant potential .

- In Vivo Toxicity Screening : Compare hepatotoxicity (ALT/AST levels) in rodent models to identify safer halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.